(3-Chloro-5-ethoxy-4-methoxyphenyl)methanamine hydrochloride
CAS No.:
Cat. No.: VC9346613
Molecular Formula: C10H15Cl2NO2
Molecular Weight: 252.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H15Cl2NO2 |
---|---|
Molecular Weight | 252.13 g/mol |
IUPAC Name | (3-chloro-5-ethoxy-4-methoxyphenyl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C10H14ClNO2.ClH/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2;/h4-5H,3,6,12H2,1-2H3;1H |
Standard InChI Key | OLZATNHTEQIVLO-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=C(C(=CC(=C1)CN)Cl)OC.Cl |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
The compound features a phenyl ring substituted with chlorine at position 3, ethoxy (-OCHCH) at position 5, and methoxy (-OCH) at position 4, with a methanamine (-CHNH) group at position 1. The hydrochloride salt form enhances solubility in polar solvents, a critical factor in its handling and application . The SMILES notation NCC1=CC(OCC)=C(OC)C(Cl)=C1.[H]Cl
explicitly defines its connectivity and stereoelectronic configuration .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 252.14 g/mol | |
Purity | 97% | |
SMILES | NCC1=CC(OCC)=C(OC)C(Cl)=C1.[H]Cl | |
Storage Conditions | Cool, dry environment |
Synthesis and Manufacturing
Synthetic Routes
While detailed synthetic protocols are proprietary, the structure suggests a multi-step pathway involving:
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Etherification: Introduction of ethoxy and methoxy groups via nucleophilic substitution on a dihalogenated phenol precursor.
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Chlorination: Electrophilic aromatic substitution to install the chlorine atom at position 3.
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Amination: Reductive amination or Gabriel synthesis to attach the methanamine group.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Challenges include regioselectivity during chlorination and minimizing side reactions during amination. Computational modeling could optimize reaction conditions, though no public studies confirm this .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s amine and aryl chloride motifs are hallmarks of kinase inhibitors and neurotransmitter analogs. For example, similar structures are found in preclinical candidates targeting serotonin receptors . Its ethoxy group may enhance blood-brain barrier permeability, though specific biological data remain unpublished .
Material Science
The aromatic chloride could serve as a crosslinking agent in polymer chemistry, though industrial use is unverified. Supplier catalogs list it under "pharmaceutical research," suggesting prioritized applications in drug discovery .
Precautionary Code | Guidance |
---|---|
P261 | Avoid breathing dust/fume |
P264 | Wash hands thoroughly after handling |
P280 | Wear protective gloves/eye protection |
Future Directions and Research Gaps
Unexplored Bioactivity
Despite structural similarities to bioactive amines, no peer-reviewed studies validate its pharmacological properties. In vitro screening against cancer cell lines or microbial targets could reveal therapeutic potential.
Process Optimization
Green chemistry approaches (e.g., catalytic chlorination, solvent-free amination) might improve synthetic efficiency and sustainability. Public-private partnerships could accelerate method development.
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